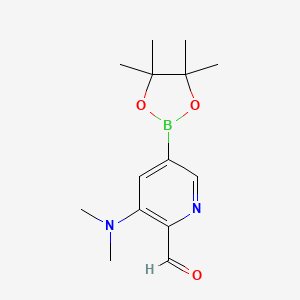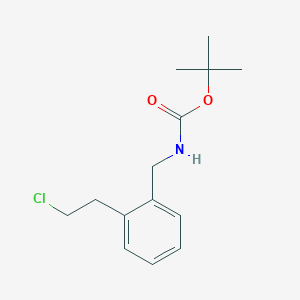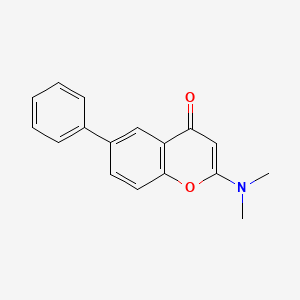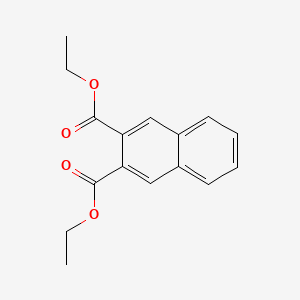
4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid, also known as Chromocarb, is a heterocyclic compound with the molecular formula C16H10O4. This compound belongs to the class of benzopyran derivatives and is characterized by its unique structure, which includes a phenyl group and a carboxylic acid group attached to a benzopyran ring. It has a molecular weight of 266.25 g/mol and is known for its various applications in scientific research and industry .
Preparation Methods
The synthesis of 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by oxidation and carboxylation reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate .
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. These methods ensure the compound is produced in large quantities to meet the demands of various applications .
Chemical Reactions Analysis
4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitrating agents.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters of the compound.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Scientific Research Applications
4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of monoamine oxidase, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Similarly, its inhibition of tyrosine phosphatase involves binding to the enzyme’s active site, blocking its activity and affecting cellular signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid can be compared with other benzopyran derivatives, such as:
Chromone-2-carboxylic acid: Similar in structure but lacks the phenyl group, leading to different chemical properties and biological activities.
Coumarin: Another benzopyran derivative with a simpler structure, widely used in the fragrance and pharmaceutical industries.
Umbelliferone: A hydroxylated derivative of coumarin, known for its fluorescence properties and use in biochemical assays.
The unique structure of this compound, particularly the presence of the phenyl group and carboxylic acid group, contributes to its distinct chemical reactivity and biological activities, setting it apart from these similar compounds .
Properties
IUPAC Name |
4-oxo-3-phenylchromene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-14-11-8-4-5-9-12(11)20-15(16(18)19)13(14)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLLPSGSRVCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481998 |
Source


|
| Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7622-78-8 |
Source


|
| Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)






![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)



